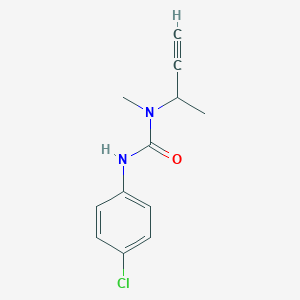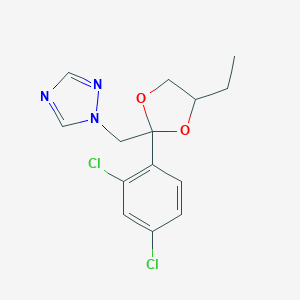
依塔conazole
描述
Etaconazole is an antifungal medication used to treat fungal infections in humans and animals. It belongs to the class of drugs known as triazole antifungals. Etaconazole is a broad-spectrum antifungal, effective against a wide range of fungi, including Candida, Aspergillus, and Cryptococcus species. It is also used to treat other fungal infections, such as dermatomycoses, onychomycoses, and tinea. This article will provide a comprehensive overview of etaconazole, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
杀真菌剂
依塔conazole 是一种杀真菌剂,曾用于控制水果和其他作物上的白粉病 . 它属于三唑类杀真菌剂 .
甾醇生物合成抑制
This compound 通过抑制甾醇生物合成发挥作用 . 这是许多抗真菌剂的常见作用机制。
抗真菌农药
作为一种抗真菌农药,this compound 由于其杀真菌特性,已被用于农业、园艺和林业 .
EC 1.14.13.70 (甾醇 14α-脱甲基酶) 抑制剂
This compound 被鉴定为 EC 1.14.13.70 (甾醇 14α-脱甲基酶) 抑制剂 . 这种酶参与甾醇的生物合成,抑制它会导致真菌的膜结构和功能紊乱。
手性分子
This compound 是一种手性分子,具有四种异构体。 研究表明,2S,4R-异构体表现出最强的杀真菌活性,而 2R,4R-异构体活性最弱 .
植物中的吸收和转运
使用 14C 标记的杀真菌剂对苹果叶片进行叶面处理,研究了this compound 的吸收和转运。 结果表明,this compound 的叶面吸收速度快于芬帕尼 .
作用机制
Target of Action
Etaconazole, like other triazole antifungal agents, primarily targets the enzyme 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol , a vital component of fungal cell membranes .
Mode of Action
Etaconazole inhibits the activity of 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols in fungal cells . The disruption in ergosterol synthesis and accumulation of 14α-methyl sterols impair the functions of certain membrane-bound enzyme systems, leading to changes in fungal cell membrane permeability .
Biochemical Pathways
The primary biochemical pathway affected by Etaconazole is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, Etaconazole prevents the demethylation step in the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting the growth and viability of the fungal cells .
Pharmacokinetics
Based on the pharmacokinetics of structurally similar triazole antifungal agents like itraconazole , it can be inferred that Etaconazole might also exhibit non-linear pharmacokinetics with variable absorption after oral administration. The bioavailability of Etaconazole could potentially be influenced by factors such as food intake, gastric pH, and dosage form .
Result of Action
The inhibition of ergosterol synthesis by Etaconazole results in a series of cellular changes in fungi, including increased membrane permeability, leakage of essential cellular components, and ultimately, cell death . This antifungal action of Etaconazole is effective against a variety of fungal infections.
生化分析
Biochemical Properties
Etaconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is responsible for converting lanosterol to ergosterol, a key component of fungal cell membranes. By inhibiting CYP51A1, Etaconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. Additionally, Etaconazole interacts with other biomolecules such as proteins and lipids within the fungal cell membrane, further compromising its integrity .
Cellular Effects
Etaconazole has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. Etaconazole also affects cell signaling pathways by inhibiting the synthesis of ergosterol, which is essential for maintaining membrane-bound signaling proteins. This disruption can lead to altered gene expression and impaired cellular metabolism. In mammalian cells, Etaconazole has been shown to have minimal effects, making it a relatively safe antifungal agent for clinical use .
Molecular Mechanism
The molecular mechanism of Etaconazole involves its binding to the heme iron of the lanosterol 14α-demethylase enzyme (CYP51A1). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which disrupt cell membrane integrity and function. Additionally, Etaconazole may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in sterol biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Etaconazole have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat. In vitro studies have shown that Etaconazole can maintain its antifungal activity for several days, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and continued disruption of cell membrane integrity .
Dosage Effects in Animal Models
The effects of Etaconazole vary with different dosages in animal models. At low doses, Etaconazole effectively inhibits fungal growth without causing significant toxicity. At higher doses, Etaconazole can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic effects. It is important to carefully monitor dosage levels to minimize adverse effects while maintaining antifungal efficacy .
Metabolic Pathways
Etaconazole is involved in metabolic pathways related to sterol biosynthesis. It interacts with the enzyme lanosterol 14α-demethylase (CYP51A1), inhibiting its activity and preventing the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt cellular function. Etaconazole may also affect other metabolic pathways by altering the levels of key metabolites and cofactors involved in sterol biosynthesis .
Transport and Distribution
Etaconazole is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets such as lanosterol 14α-demethylase. Etaconazole may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation within fungal cells contribute to its antifungal activity .
Subcellular Localization
The subcellular localization of Etaconazole is primarily within the fungal cell membrane, where it exerts its antifungal effects. Etaconazole targets the enzyme lanosterol 14α-demethylase, which is located in the endoplasmic reticulum membrane. This localization allows Etaconazole to effectively inhibit ergosterol synthesis and disrupt cell membrane integrity. Post-translational modifications and targeting signals may also play a role in directing Etaconazole to specific cellular compartments .
属性
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRKFAJEBUWTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041913 | |
| Record name | Etaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60207-93-4 | |
| Record name | Etaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etaconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



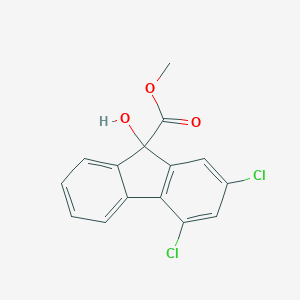


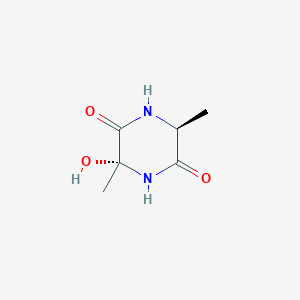
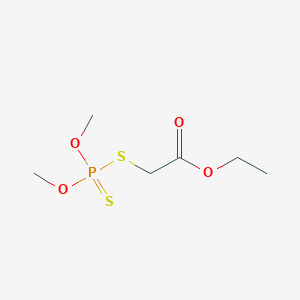

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)




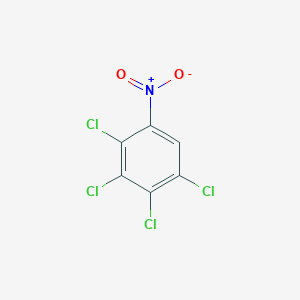
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
